

2,4,6-Trimethylbenzeneamine-d11 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,4,6-Trimethylbenzeneamine-d11

Cat. No.: B13443922 Get Quote

An In-depth Technical Guide to 2,4,6-Trimethylbenzeneamine-d11

This technical guide provides comprehensive information on **2,4,6-Trimethylbenzeneamine-d11**, a deuterated analog of 2,4,6-Trimethylaniline. This isotopically labeled compound is a crucial tool for researchers and scientists, particularly in the fields of drug metabolism studies, pharmacokinetic analysis, and as an internal standard in quantitative mass spectrometry-based assays.

Physicochemical Properties and Identification

2,4,6-Trimethylbenzeneamine-d11 is a stable, isotopically labeled form of 2,4,6-trimethylaniline where eleven hydrogen atoms have been replaced by deuterium. This substitution results in a higher molecular weight, which allows it to be distinguished from its unlabeled counterpart in mass spectrometry analysis, while maintaining similar chemical properties.

Data Presentation: Key Quantitative Data

The key quantitative and identifying information for **2,4,6-Trimethylbenzeneamine-d11** is summarized in the table below.

Parameter	Value	Reference
CAS Number	1126138-13-3	[1][2]
Molecular Formula	C ₉ H ₂ D ₁₁ N	[1][2][3]
Molecular Weight	146.27 g/mol	[1][3]
Synonyms	2,4,6-Tri(methyl-d3)-benzene- 1,3-d2-amine, 3,5-dideuterio- 2,4,6- tris(trideuteriomethyl)aniline	[1]
Unlabeled CAS Number	88-05-1	[1][4][5]

Experimental Protocols

Detailed methodologies are essential for the effective use and analysis of isotopically labeled compounds. Below are representative experimental protocols for the synthesis and analysis of **2,4,6-Trimethylbenzeneamine-d11**.

Proposed Synthesis Protocol

The synthesis of **2,4,6-Trimethylbenzeneamine-d11** can be adapted from the established synthesis of **2,4,6-trimethylaniline**, which involves the nitration of mesitylene followed by the reduction of the nitro group.[6][7] To achieve the desired deuteration, deuterated starting materials would be required.

Step 1: Nitration of Mesitylene-d12

- Reaction Setup: In a flask maintained at a low temperature (typically below 10°C) using an ice bath, add mesitylene-d12.
- Preparation of Nitrating Mixture: Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid to the mesitylene-d12 with continuous stirring.[7] The temperature must be carefully controlled to prevent side reactions and oxidation of the methyl groups.[8]
- Reaction: Allow the reaction to proceed for several hours at the controlled temperature.

• Work-up: After the reaction is complete, the mixture is allowed to settle, leading to the separation of the organic and acidic layers. The organic layer containing 1,3,5-trimethyl-d12-2,4,6-trinitrobenzene is separated.

Step 2: Reduction of the Nitro Group

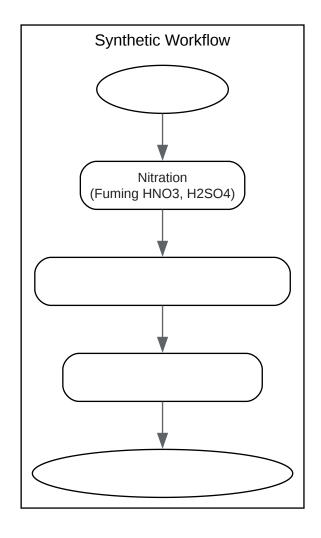
- Reduction: The resulting 1,3,5-trimethyl-d12-2,4,6-trinitrobenzene is then reduced to the corresponding amine. A common method is catalytic hydrogenation using a nickel catalyst.[7]
- Purification: The crude 2,4,6-Trimethylbenzeneamine-d11 is purified, typically by vacuum distillation, to yield the final high-purity product.

Analytical Protocol for Isotopic Purity Determination

The determination of isotopic purity is critical for deuterated standards.[9] High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are powerful techniques for this purpose.[9][10][11]

Using High-Resolution Mass Spectrometry (HRMS)

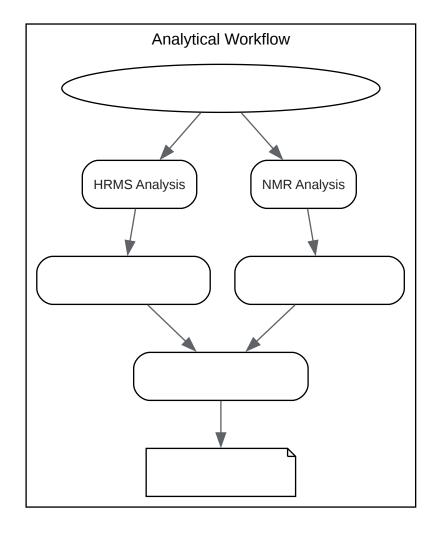
- Instrumentation: An electrospray ionization high-resolution mass spectrometer (ESI-HRMS) is used.[12]
- Sample Preparation: Prepare a dilute solution of **2,4,6-Trimethylbenzeneamine-d11** in a suitable solvent (e.g., acetonitrile/water).
- Analysis: Infuse the sample directly or via liquid chromatography into the mass spectrometer.
 Acquire full scan mass spectra in the appropriate mass range.
- Data Analysis:
 - Extract the ion chromatograms for the deuterated compound and all potential isotopologues (molecules with fewer deuterium atoms).
 - Integrate the peaks for each isotopologue.
 - Calculate the isotopic purity by determining the relative abundance of the fully deuterated species compared to the sum of all isotopologues.[12]


Using Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-field NMR spectrometer.
- Sample Preparation: Dissolve a precise amount of the **2,4,6-Trimethylbenzeneamine-d11** sample and a known internal standard in a suitable deuterated solvent.
- Analysis: Acquire a proton (¹H) NMR spectrum.
- Data Analysis: The ¹H-NMR spectrum will show small signals for any residual protons. By comparing the integration of these signals to the signal of the known internal standard, the overall isotopic enrichment can be determined with high accuracy.

Visualizations: Workflows and Logical Relationships

Proposed Synthetic Pathway for 2,4,6-Trimethylbenzeneamine-d11



Click to download full resolution via product page

Caption: A proposed synthetic workflow for 2,4,6-Trimethylbenzeneamine-d11.

Analytical Workflow for Isotopic Purity Verification

Click to download full resolution via product page

Caption: A typical workflow for the analytical validation of isotopic purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2,4,6-Trimethylbenzeneamine-d11 | LGC Standards [lgcstandards.com]
- 2. 2,4,6-Trimethylbenzeneamine-d11 | LGC Standards [lgcstandards.com]

- 3. scbt.com [scbt.com]
- 4. Benzenamine, 2,4,6-trimethyl- [webbook.nist.gov]
- 5. 2,4,5- and 2,4,6-Trimethylaniline and their Hydrochlorides (IARC Summary & Evaluation, Volume 27, 1982) [inchem.org]
- 6. 2,4,6-Trimethylaniline Wikipedia [en.wikipedia.org]
- 7. CN1800143A 2,4,6-trimethylaniline synthesis method Google Patents [patents.google.com]
- 8. 2,4,6-Trimethylaniline synthesis chemicalbook [chemicalbook.com]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2,4,6-Trimethylbenzeneamine-d11 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13443922#2-4-6-trimethylbenzeneamine-d11-casnumber-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com